molecular formula C12H10F3N3OS B2702222 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869345-93-7

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2702222
CAS No.: 869345-93-7
M. Wt: 301.29
InChI Key: MNSNBOIEHZSLQS-UHFFFAOYSA-N
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Description

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide , which could influence their absorption and distribution.

Action Environment

The action, efficacy, and stability of 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide can be influenced by various environmental factors. For instance, the solubility of imidazole derivatives in water and other polar solvents could affect their distribution in the body and their interaction with targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, trifluoromethylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of the sulfanylacetamide group, which imparts distinct chemical reactivity and biological activity. This compound’s combination of functional groups allows for versatile applications in scientific research and potential therapeutic uses.

Biological Activity

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

  • Chemical Formula : C12H9F3N2OS
  • Molecular Weight : 302.28 g/mol
  • IUPAC Name : 2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature (RT)
Hazard StatementsH302, H312, H315, H319, H332, H335

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its role in mediating interactions with enzymes and receptors, which can lead to antiproliferative effects.

Antiproliferative Activity

In vitro studies have demonstrated the compound's antiproliferative activity across various cancer cell lines:

  • Cell Lines Tested :
    • L1210 (murine leukemia cells)
    • CEM (human T-lymphocyte cells)
    • HeLa (human cervix carcinoma)

The compound exhibited varying degrees of cytotoxicity with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, it was noted that compounds with similar structures but different substituents showed significant differences in their antiproliferative potency.

Table: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)
Compound AL121015.6
Compound BCEM22.4
Compound CHeLa18.9

Structure-Activity Relationship (SAR)

Research into the SAR of imidazole derivatives has shown that modifications on the phenyl ring and the imidazole moiety significantly influence biological activity. The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), enhances the compound's potency by stabilizing the active conformation necessary for receptor binding.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various imidazole derivatives, including those similar to this compound. The findings suggested that compounds with a trifluoromethyl substitution displayed improved affinity for specific targets compared to their non-fluorinated counterparts .

Another investigation focused on the compound's potential as an inhibitor of cancer cell proliferation. It was found that structural modifications could lead to a significant increase in cytotoxicity against resistant cancer cell lines .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)8-2-1-3-9(6-8)18-5-4-17-11(18)20-7-10(16)19/h1-6H,7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSNBOIEHZSLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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